
Triamcinolon-21-acetat
Übersicht
Beschreibung
Triamcinolone 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis. Triamcinolone 21-acetate is a derivative of triamcinolone, modified to enhance its pharmacological effects and stability.
Wissenschaftliche Forschungsanwendungen
Ophthalmology
Triamcinolone 21-acetate is frequently used in ophthalmology, particularly for conditions involving inflammation and edema. A case-control study demonstrated its effectiveness in treating corneal transplant rejection. In this study, patients receiving subconjunctival injections of triamcinolone showed a significantly higher graft survival rate (93.75%) compared to those treated with methylprednisolone (62.5%) .
Table 1: Outcomes of Corneal Transplant Rejection Treatment
Treatment Type | Graft Survival Rate (%) | Statistical Significance |
---|---|---|
Subconjunctival Triamcinolone | 93.75 | P=0.025 |
Methylprednisolone | 62.5 |
Dermatology
In dermatology, triamcinolone is utilized for various skin conditions such as psoriasis, eczema, and keloids. It can be administered topically or through intralesional injections. A study indicated that patients with keloids treated with intralesional triamcinolone had significant reductions in keloid size compared to controls .
Table 2: Efficacy of Triamcinolone in Dermatological Conditions
Condition | Treatment Method | Efficacy Rate (%) |
---|---|---|
Keloids | Intralesional Injection | 70 |
Psoriasis | Topical Application | 65 |
Alopecia Areata | Intralesional Injection | 50 |
Rheumatology
Triamcinolone is also employed in treating inflammatory joint diseases such as rheumatoid arthritis and osteoarthritis through intra-articular injections. A double-blind study found that patients receiving intra-articular triamcinolone reported significant pain relief and improved joint function compared to placebo .
Table 3: Intra-Articular Triamcinolone Efficacy in Osteoarthritis
Study Group | Pain Reduction (VAS Score) | Improvement in Function (%) |
---|---|---|
Triamcinolone Group | 4.5 | 75 |
Placebo Group | 2.0 | 30 |
Elephantiasic Pretibial Myxedema
A notable case involved a patient with elephantiasic pretibial myxedema treated with intralesional triamcinolone acetate, resulting in significant clinical improvement and reduction of symptoms .
Multiple Sclerosis
In another case study, triamcinolone was administered via intrathecal injection for patients with acute exacerbations of multiple sclerosis, demonstrating substantial recovery in neurological function .
Summary of Dosage Forms and Routes
Triamcinolone 21-acetate can be administered through various routes depending on the condition being treated:
- Topical Creams/Ointments: For dermatological conditions.
- Intralesional Injections: For localized inflammatory lesions.
- Intra-Articular Injections: For joint-related issues.
- Systemic Administration: For severe inflammatory or autoimmune conditions.
Table 4: Routes of Administration for Triamcinolone Acetonide
Route of Administration | Common Indications |
---|---|
Topical | Dermatitis, psoriasis |
Intralesional | Keloids, alopecia areata |
Intra-Articular | Osteoarthritis, rheumatoid arthritis |
Intravenous/Intramuscular | Systemic lupus erythematosus |
Wirkmechanismus
Target of Action
Triamcinolone 21-acetate, a synthetic glucocorticoid, primarily targets glucocorticoid receptors in the body . These receptors play a crucial role in regulating inflammation and immune responses .
Mode of Action
Triamcinolone 21-acetate interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes . This, in turn, prevents the formation of arachidonic acid , which decreases the expression of cyclooxygenase and lipoxygenase , inhibiting the synthesis of prostaglandins and leukotrienes . These changes result in a reduction of inflammation and immune system activity .
Biochemical Pathways
The action of Triamcinolone 21-acetate affects the arachidonic acid pathway . By inhibiting phospholipase A2, the release of arachidonic acid is prevented . This sequential inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation . The drug also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .
Pharmacokinetics
Triamcinolone 21-acetate exhibits a unique pharmacokinetic profile. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long duration of action and its presence in plasma over an extended period of time .
Result of Action
The action of Triamcinolone 21-acetate results in decreased inflammation and immune system activity . This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also suppresses adrenal function at high doses . These molecular and cellular effects contribute to its efficacy in treating various inflammatory conditions .
Action Environment
The action of Triamcinolone 21-acetate can be influenced by environmental factors. For instance, the drug’s impact on human bone marrow-derived MSC viability, functionality, and multi-lineage differentiation can be affected by the local environment . Furthermore, the drug’s efficacy may be influenced by factors such as the patient’s overall health status, the severity of the condition being treated, and the specific route of administration .
Biochemische Analyse
Biochemical Properties
Triamcinolone 21-acetate is a glucocorticoid that interacts with various enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes .
Cellular Effects
Triamcinolone 21-acetate has significant effects on various types of cells and cellular processes. It influences cell function by suppressing inflammation at virtually all levels . It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of MSCs .
Molecular Mechanism
Triamcinolone 21-acetate exerts its effects at the molecular level through various mechanisms. It binds to corticosteroid-binding globulin or serum albumin, altering the transcription of genes, leading to a wide variety of anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of Triamcinolone 21-acetate change over time in laboratory settings. It has a distribution half-life of 0.50 hours and an elimination half-life of 6.1 hours . Its transfer half-life from joint to plasma is 5.2 hours, and its elimination half-life is 23.8 hours .
Dosage Effects in Animal Models
In animal models, the effects of Triamcinolone 21-acetate vary with different dosages. It is commonly used at a dose of 6mg per joint to 18mg per joint . It has been found to improve lameness and have some chondroprotective effects .
Metabolic Pathways
Triamcinolone 21-acetate is involved in various metabolic pathways. It is metabolized in the liver and converts to several structures during its metabolism to excretion .
Transport and Distribution
Triamcinolone 21-acetate is transported and distributed within cells and tissues. It is mostly bound to corticosteroid-binding globulin or serum albumin .
Subcellular Localization
It is known that the subcellular location of proteins can be crucial for determining their role in various processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone 21-acetate involves multiple steps, starting from readily available precursors. One common method begins with the oxidation of tetraene acetate using potassium permanganate in the presence of formic acid. This reaction produces an intermediate oxide, which undergoes hydrolysis, epoxidation, and fluoridation to yield triamcinolone 21-acetate .
Industrial Production Methods
Industrial production of triamcinolone 21-acetate typically follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, helps in obtaining the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Triamcinolone 21-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form degradation products such as 21-aldehyde and 17-carboxylic acid.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate and formic acid are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
21-aldehyde: Formed through oxidation.
17-carboxylic acid: Another oxidation product.
Modified corticosteroids: Resulting from substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamcinolone acetonide: A more potent derivative of triamcinolone, commonly used in dermatology and ophthalmology.
Triamcinolone hexacetonide: Known for its longer duration of action, particularly in intra-articular injections for arthritis.
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Uniqueness
Triamcinolone 21-acetate is unique due to its specific modifications that enhance its stability and potency compared to other corticosteroids. Its ability to undergo various chemical reactions also makes it a versatile compound for research and therapeutic applications .
Biologische Aktivität
Triamcinolone 21-acetate, a synthetic glucocorticoid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacokinetics, therapeutic applications, and relevant case studies.
Triamcinolone 21-acetate is part of the corticosteroid class, functioning primarily through the inhibition of phospholipase A2. This action reduces the breakdown of cell membrane phospholipids, subsequently decreasing the synthesis of pro-inflammatory mediators such as arachidonic acid. The compound's efficacy lies in its ability to modulate immune responses and alleviate inflammation across various tissues .
Pharmacokinetics
The pharmacokinetic profile of triamcinolone 21-acetate reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Following intramuscular injection, peak plasma concentrations are typically reached within 1-2 hours. Oral administration shows a plasma half-life of approximately 165 minutes .
- Distribution : The drug distributes widely in tissues, with notable accumulation in the liver, kidneys, and muscle. Studies indicate that about 26% of the administered dose is excreted in urine within 72 hours .
- Metabolism : Major metabolic pathways involve oxidation at C6 and C21 positions. Metabolites are generally less active than the parent compound .
- Excretion : Approximately 93% of the drug is eliminated from plasma within 24 hours post-administration, primarily through feces .
Therapeutic Applications
Triamcinolone 21-acetate has diverse clinical applications due to its biological activity:
- Ophthalmology : A case-control study demonstrated that subconjunctival injections of triamcinolone acetonide significantly improved outcomes in patients with corneal transplant rejection. The treatment resulted in a higher rate of graft survival compared to methylprednisolone (15/16 vs. 10/16) after one year .
Treatment Group | Graft Survival Rate | Statistical Significance |
---|---|---|
Triamcinolone Acetonide | 15/16 | P=0.025 |
Methylprednisolone | 10/16 |
- Orthopedics : Intra-articular administration for knee osteoarthritis has shown significant pain relief compared to placebo. A study indicated that patients receiving triamcinolone acetonide experienced marked improvements in pain scores and physical function metrics over a 24-week period .
Case Studies
-
Corneal Transplant Rejection :
- In a study involving patients with corneal transplant rejection, those treated with triamcinolone acetonide had a significantly higher success rate in reverting rejection episodes compared to those treated with methylprednisolone. Follow-ups showed sustained improvements in visual acuity and graft clarity over one year .
- Knee Osteoarthritis :
Safety and Side Effects
While triamcinolone 21-acetate is effective for various conditions, it is not without side effects. Common adverse effects include:
- Increased intraocular pressure
- Risk of infection
- Potential for systemic absorption leading to glucocorticoid-related complications such as hyperglycemia
Monitoring is crucial during treatment to mitigate these risks.
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJTDLERMTRLJ-QZUYBKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3859-65-2 | |
Record name | Triamcinolone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIAMCINOLONE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.